
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine
Overview
Description
“(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine” is an organic chemical compound . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H10F3NO. The InChI code is 1S/C8H8F3NO/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H,5,12H2 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 205.18 g/mol. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Novel methods for synthesizing compounds with complex structures similar to (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine have been developed, demonstrating the versatility of such molecules in organic synthesis. For example, the synthesis of N,N-dibenzyl derivatives through 1,3-dipolar cycloaddition reactions showcases the potential for creating a variety of structurally related compounds for further research applications (Aouine, Younas et al., 2014).
Catalytic Activity
- The development of metal complexes using ligands structurally similar to this compound illustrates the potential of such molecules in catalysis. For instance, ruthenium complexes with quinazoline-based ligands have shown significant catalytic activity in transfer hydrogenation reactions, highlighting the chemical versatility and potential applications in synthetic chemistry (Şemistan Karabuğa et al., 2015).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes, including those with structural components related to this compound, have been explored for their photocytotoxic properties and potential applications in cellular imaging. These complexes have been shown to exhibit unprecedented photocytotoxicity under red light, providing a basis for developing new therapeutic strategies and imaging techniques (Uttara Basu et al., 2014).
Molecular Interactions and Chiral Discrimination
- The study of molecular interactions, especially in the context of chiral discrimination, is another area where related compounds have found application. The separation of enantiomers using stationary phases that interact with compounds structurally similar to this compound reveals the subtleties of molecular recognition and the potential for sophisticated separation techniques (Y. Bereznitski et al., 2002).
Future Directions
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUMMRQOULQYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727910 | |
| Record name | 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-39-5 | |
| Record name | 1-[2-Methyl-4-(trifluoromethoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30727910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)




amine](/img/structure/B1399485.png)
![N-[(2-chloropyridin-4-yl)methyl]-N-propylcyclopropanamine](/img/structure/B1399486.png)

